molecular formula C17H19N3O5S B12150786 4-{[(1,1-dioxidotetrahydrothiophen-3-yl)carbamoyl]amino}-N-(furan-2-ylmethyl)benzamide

4-{[(1,1-dioxidotetrahydrothiophen-3-yl)carbamoyl]amino}-N-(furan-2-ylmethyl)benzamide

Cat. No.: B12150786
M. Wt: 377.4 g/mol
InChI Key: OBYXDEXXIZIIKU-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-{[(1,1-dioxidotetrahydrothiophen-3-yl)carbamoyl]amino}-N-(furan-2-ylmethyl)benzamide typically involves multiple steps:

    Formation of the 1,1-dioxidotetrahydrothiophene ring: This step involves the oxidation of tetrahydrothiophene using an oxidizing agent such as hydrogen peroxide or m-chloroperbenzoic acid.

    Carbamoylation: The resulting 1,1-dioxidotetrahydrothiophene is then reacted with an isocyanate to form the carbamoyl derivative.

    Coupling with furan-2-ylmethylamine: The carbamoyl derivative is then coupled with furan-2-ylmethylamine under appropriate conditions, such as using a coupling reagent like N,N’-dicyclohexylcarbodiimide (DCC).

    Final coupling with benzamide: The intermediate product is then coupled with benzamide to form the final compound.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. This might involve the use of continuous flow reactors and automated synthesis equipment to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the 1,1-dioxidotetrahydrothiophene ring.

    Reduction: Reduction reactions can occur at the carbonyl groups, potentially converting them to alcohols.

    Substitution: The compound can undergo substitution reactions, particularly at the benzamide and furan rings.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Various nucleophiles and electrophiles under appropriate conditions.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a probe for studying biological processes involving sulfur-containing compounds.

    Medicine: Potential therapeutic applications due to its unique structural features, which may interact with specific biological targets.

    Industry: Potential use in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 4-{[(1,1-dioxidotetrahydrothiophen-3-yl)carbamoyl]amino}-N-(furan-2-ylmethyl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets, potentially modulating their activity. The exact pathways and targets involved would depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-{[(1,1-dioxidotetrahydrothiophen-3-yl)carbamoyl]amino}-N-(furan-2-ylmethyl)benzamide is unique due to its combination of a 1,1-dioxidotetrahydrothiophene ring, a furan ring, and a benzamide moiety. This combination of structural features is not commonly found in other compounds, making it a valuable molecule for research and potential therapeutic applications.

Properties

Molecular Formula

C17H19N3O5S

Molecular Weight

377.4 g/mol

IUPAC Name

4-[(1,1-dioxothiolan-3-yl)carbamoylamino]-N-(furan-2-ylmethyl)benzamide

InChI

InChI=1S/C17H19N3O5S/c21-16(18-10-15-2-1-8-25-15)12-3-5-13(6-4-12)19-17(22)20-14-7-9-26(23,24)11-14/h1-6,8,14H,7,9-11H2,(H,18,21)(H2,19,20,22)

InChI Key

OBYXDEXXIZIIKU-UHFFFAOYSA-N

Canonical SMILES

C1CS(=O)(=O)CC1NC(=O)NC2=CC=C(C=C2)C(=O)NCC3=CC=CO3

Origin of Product

United States

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